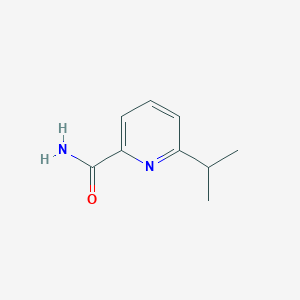

6-Isopropylpicolinamide

Description

Overview of Picolinamide (B142947) Scaffold Significance

The picolinamide scaffold, a derivative of picolinic acid, represents a "privileged scaffold" in medicinal chemistry and materials science. mdpi.commdpi.com Picolinic acid is a natural product found in various plants and animals. ontosight.ai Its derivatives are characterized by a pyridine (B92270) ring with a carboxamide group at the 2-position. This structural motif is of significant interest due to its ability to act as a bidentate chelating agent, binding to a variety of metal ions and biological targets. mdpi.comontosight.ai

In the realm of medicinal chemistry, the picolinamide framework is integral to the development of novel therapeutic agents. researchgate.net Researchers have successfully synthesized and optimized picolinamide derivatives to create potent and selective inhibitors of various enzymes. nih.govrsc.org These include inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for potential applications in metabolic syndrome, and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors for cancer therapy. nih.govrsc.org Furthermore, the scaffold is a key component in the discovery of new antifungal agents that target essential fungal proteins like Sec14p, and in the creation of next-generation insecticides. acs.orgresearchgate.netnih.gov The versatility and favorable pharmacological properties of the picolinamide scaffold, such as aqueous solubility, make it a cornerstone in drug discovery and crop protection research. mdpi.comcncb.ac.cn

Contextualization of 6-Isopropylpicolinamide within Picolinamide Chemistry

Within the broad family of picolinamide derivatives, this compound is distinguished by the presence of an isopropyl group at the 6-position of the pyridine ring. The substitution on the pyridine ring is a critical area for chemical modification to fine-tune the molecule's properties. The synthesis and structure-activity relationship of a series of 6-substituted picolinamide inhibitors have been described in the scientific literature, highlighting the importance of this position for biological activity. nih.gov

This compound serves as a valuable research chemical and a key building block in synthetic chemistry. Its structure is particularly relevant in the field of supramolecular chemistry, where it and its derivatives, such as 6-ethynyl-N-isopropylpicolinamide, are used as ligands to construct complex architectures like multi-nuclear lanthanide organic polyhedra. rsc.orgrhhz.net The specific placement of the isopropyl group influences the steric and electronic properties of the molecule, which in turn dictates its reactivity and its interaction with other chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6(2)7-4-3-5-8(11-7)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFFNZFURKMEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 6 Isopropylpicolinamide

The fundamental chemical and physical properties of 6-Isopropylpicolinamide are summarized below. These identifiers are crucial for its use and characterization in a laboratory setting.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1865042-46-1 sigmaaldrich.combldpharm.com |

| Molecular Formula | C9H12N2O sigmaaldrich.combldpharm.com |

| Molecular Weight | 164.21 g/mol sigmaaldrich.com |

| InChI Key | SHFFNZFURKMEOR-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | White to yellow powder or crystals or liquid sigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.com |

Synthesis and Manufacturing

The synthesis of picolinamide (B142947) derivatives, including 6-Isopropylpicolinamide, generally involves a standard amide bond formation reaction. A common and established method is the coupling of a corresponding picolinic acid with an amine.

A general synthetic route involves the reaction of 6-isopropylpicolinic acid with an ammonia (B1221849) source. More specifically for N-substituted picolinamides, the synthesis often employs a carboxylic acid activating agent. For instance, a picolinic acid can be reacted with a desired amine in the presence of a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like triethylamine (B128534) (Et3N) or Hünig's base (N,N-Diisopropylethylamine). rsc.orgrhhz.netgoogle.com

The reaction scheme can be generalized as:

Step 1: Activation of the carboxylic acid group of 6-isopropylpicolinic acid using a coupling agent (e.g., HATU).

Step 2: Nucleophilic attack by an amine on the activated carbonyl carbon, followed by the elimination of the leaving group to form the amide bond.

Challenges in the synthesis can include achieving high purity and managing the reactivity of the pyridine (B92270) ring. For industrial-scale manufacturing, considerations would involve optimizing reaction conditions, minimizing the use of expensive reagents, and ensuring efficient purification of the final product.

Research and Applications

Direct Synthesis Approaches for this compound

Direct synthesis methods aim to construct the this compound molecule in a minimal number of steps, often by introducing the isopropyl and picolinamide functionalities onto a pyridine (B92270) ring scaffold.

Conventional Organic Synthesis Routes

Conventional organic synthesis provides a foundational framework for preparing this compound. These routes may involve the use of organometallic reagents to introduce the isopropyl group onto a pre-functionalized picolinamide or picolinic acid derivative. For instance, a Grignard reagent, such as isopropylmagnesium bromide, could potentially react with a suitable 6-halopicolinamide derivative in the presence of a transition metal catalyst.

Another approach involves the direct functionalization of a picolinamide precursor. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, general principles of pyridine chemistry suggest that such routes are plausible.

Multi-step Synthetic Strategies

Multi-step syntheses offer a more controlled and often higher-yielding approach to complex molecules like this compound. vapourtec.commsu.edusavemyexams.comyoutube.com These strategies involve the sequential construction of the molecule, allowing for purification and characterization of intermediates at each stage. This approach is particularly useful for ensuring the correct regiochemistry and for introducing various functional groups with high precision. hitec-zang.de

A critical aspect of multi-step synthesis is the preparation of key precursors. For the synthesis of this compound and related structures, compounds like 6-bromopicolinic acid and 6-ethynyl-N-isopropylpicolinamide serve as versatile intermediates. ontosight.airsc.orgresearchgate.net

6-Bromopicolinic acid is a common starting material in the synthesis of 6-substituted picolinic acid derivatives. ontosight.aichemshuttle.com Its synthesis typically involves the bromination of picolinic acid or a derivative thereof. ontosight.ai This compound can then undergo further reactions, such as cross-coupling or nucleophilic substitution, to introduce the desired isopropyl group or a precursor to it.

6-Ethynyl-N-isopropylpicolinamide is another valuable precursor, particularly for syntheses involving click chemistry or Sonogashira coupling reactions. rsc.orgresearchgate.net Its synthesis has been reported in the literature and involves the introduction of an ethynyl (B1212043) group at the 6-position of the picolinamide ring. rsc.orgresearchgate.net

| Precursor | CAS Number | Molecular Formula | Key Synthetic Applications |

| 6-Bromopicolinic acid | 21190-87-4 ontosight.ai | C₆H₄BrNO₂ ontosight.ai | Intermediate for cross-coupling and nucleophilic substitution reactions. ontosight.ai |

| 6-Ethynyl-N-isopropylpicolinamide | Not available | C₁₁H₁₂N₂O rsc.org | Precursor for Sonogashira coupling and CuAAC reactions. rsc.orgresearchgate.netrsc.org |

The formation of the amide bond is a crucial step in the synthesis of this compound. Amide coupling reactions are widely used to connect a carboxylic acid, such as a derivative of picolinic acid, with an amine, in this case, isopropylamine. cam.ac.ukresearchgate.netnih.gov Various coupling reagents can be employed to facilitate this transformation, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DCC (N,N'-Dicyclohexylcarbodiimide). cam.ac.uk These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. cam.ac.uknih.gov

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgrsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In the context of synthesizing derivatives related to this compound, the Sonogashira coupling can be used to introduce an alkyne functionality, which can then be further modified. For example, coupling 6-bromopicolinamide (B1343779) with an appropriate alkyne could be a key step in a synthetic route. nih.govresearchgate.net While a direct Sonogashira coupling to form this compound is not explicitly described, its utility in creating complex picolinamide structures is well-established. wikipedia.orgnih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orgrsc.orgnih.govmdpi.com This reaction proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.orgrsc.orgmdpi.com In the synthesis of complex molecules containing a picolinamide moiety, the CuAAC reaction can be employed to link a picolinamide-containing fragment with another molecule. rsc.org For instance, a precursor like 6-ethynyl-N-isopropylpicolinamide could be reacted with an organic azide in the presence of a copper(I) catalyst to form a triazole-linked product. rsc.org

| Reaction | Catalyst/Reagents | Key Features |

| Amide Coupling | HATU, EDC, DCC cam.ac.uk | Forms the amide bond between a carboxylic acid and an amine. cam.ac.ukresearchgate.net |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst wikipedia.orgorganic-chemistry.org | Forms a C-C bond between a terminal alkyne and an aryl/vinyl halide. wikipedia.orgorganic-chemistry.org |

| Cu(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) | Copper(I) catalyst organic-chemistry.orgrsc.org | Highly efficient and regioselective formation of 1,2,3-triazoles. organic-chemistry.orgnih.gov |

An in-depth examination of the synthetic approaches toward this compound reveals a landscape of established and theoretical chemical reactions. This article focuses exclusively on the synthetic methodologies and reaction pathways pertinent to this compound and its structural class, adhering to a rigorous scientific framework.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Information for 6-Isopropylpicolinamide

Quantum chemical calculations, primarily through methods like Density Functional Theory (DFT), offer profound insights into the electronic structure and intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation for a given molecule, yielding a wealth of information about its geometry, stability, and reactivity.

For this compound, these theoretical studies would provide a detailed picture of its fundamental chemical nature. Key information that would be derived includes:

Optimized Molecular Geometry: Calculations would determine the most stable three-dimensional arrangement of the atoms in this compound, providing precise bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all other computational analyses.

Electronic Properties:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule might interact with other molecules or biological targets.

Mulliken Atomic Charges: These calculations would assign partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution.

Spectroscopic Properties: Quantum chemical methods can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the theoretical assignment of experimental spectra. Similarly, electronic transitions can be calculated to predict UV-Visible absorption spectra.

Illustrative Quantum Chemical Data for this compound

The following table represents the type of data that would be generated from quantum chemical calculations for this compound. Note: These are hypothetical values for illustrative purposes only, as specific experimental or computational data is not available.

| Parameter | Hypothetical Value | Description |

| Energy of HOMO | -6.5 eV | Highest Occupied Molecular Orbital energy, related to electron-donating ability. |

| Energy of LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, indicating chemical stability. |

| Dipole Moment | 2.8 Debye | A measure of the overall polarity of the molecule. |

| Ionization Potential | 6.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |

| Chemical Hardness | 2.65 eV | A measure of the molecule's resistance to change in its electron distribution. |

| Electrophilicity Index | 2.2 | A measure of the molecule's ability to act as an electrophile. |

In Silico Modeling of Chemical and Biological Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict how a molecule will interact with biological systems. These methods are crucial in drug discovery and materials science for screening potential candidates and understanding their mechanisms of action before undertaking expensive and time-consuming laboratory experiments.

For this compound, in silico modeling could be employed to explore its potential as a therapeutic agent or to understand its interactions with specific biological targets. Key modeling approaches would include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein or enzyme. The process involves placing the ligand in the binding site of the target and calculating the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction. This could be used to screen this compound against a panel of known drug targets to identify potential biological activity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com If a set of picolinamide (B142947) derivatives with known biological activities were available, a QSAR model could be developed. mdpi.com This model would identify the key molecular descriptors (physicochemical properties) that are correlated with the observed activity. Such a model could then be used to predict the activity of this compound and to design new, more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target over time. Starting from a docked pose, an MD simulation would model the movements of the atoms in both the ligand and the protein, providing insights into the stability of the binding and the conformational changes that may occur upon binding. This can help to refine the understanding of the binding mode and the strength of the interaction.

ADMET Prediction: In silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions are vital for assessing the drug-likeness of a compound. For this compound, these models could estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicities.

The application of these in silico methods would be instrumental in guiding further experimental investigation of this compound, allowing for a more targeted and efficient research process.

Structure Activity Relationship Sar Studies

Principles and Methodologies of SAR Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry and drug discovery that correlates the structural features of a molecule with its biological activity. The primary principle is that the activity of a compound is directly related to its chemical structure. By systematically modifying parts of a molecule, researchers can identify which functional groups and structural motifs are essential for its desired effects (pharmacophore) and which are detrimental.

The methodologies employed in SAR studies are both qualitative and iterative. The process typically involves:

Design and Synthesis: A lead compound, in this case, 6-Isopropylpicolinamide, is identified. A series of analogs are then designed and synthesized, each with a specific, targeted structural modification.

Biological Testing: The synthesized analogs are tested for a specific biological activity.

Data Analysis: The relationship between the structural change and the resulting biological activity is analyzed. This iterative cycle of design, synthesis, and testing allows for the optimization of the lead compound to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Correlations between Structural Features and Reactivity

The chemical reactivity of this compound is governed by the interplay of its three key structural components: the pyridine (B92270) ring, the carboxamide group, and the isopropyl substituent at the 6-position.

Pyridine Ring: As a six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring is electron-deficient. The nitrogen atom acts as an electron-withdrawing group, influencing the electron density of the ring and the attached functional groups. This affects the molecule's ability to participate in electrophilic and nucleophilic reactions.

Carboxamide Group: The amide functional group (-CONH₂) is a versatile moiety. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a resonance structure. This delocalization affects the bond lengths and rotational barriers, influencing how the amide group interacts with biological targets, often through hydrogen bonding. The picolinamide (B142947) structure, with the amide at the 2-position, allows for potential intramolecular hydrogen bonding with the pyridine nitrogen, which can influence its conformation and reactivity.

6-Isopropyl Group: This alkyl group exerts both steric and electronic effects. Electronically, it is a weak electron-donating group through induction. Sterically, its bulk can influence the orientation of the carboxamide group and hinder or facilitate interactions with molecular targets. The size and shape of the substituent at the 6-position are often critical for binding affinity and selectivity.

Influence of Substituents on Chemical Behavior

Modifying the this compound scaffold by introducing different substituents can significantly alter its chemical behavior and, consequently, its biological activity. Studies on related picolinamide derivatives demonstrate several key trends:

Size and Shape of the 6-Substituent: In studies of 6-substituted picolinamides as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the size of the alkyl or cyclic group at the 6-position was found to be critical. nih.govnih.gov While smaller groups might allow for better access to a binding pocket, bulkier groups might provide more extensive van der Waals interactions, potentially increasing affinity, up to a certain point where steric hindrance becomes detrimental.

Electronic Effects: Replacing the isopropyl group with electron-withdrawing or electron-donating groups would alter the electron density of the pyridine ring. For instance, an electron-withdrawing group would make the pyridine ring more susceptible to nucleophilic attack, while an electron-donating group would have the opposite effect.

Polarity and Hydrogen Bonding: Introducing polar substituents or groups capable of hydrogen bonding can change the solubility and pharmacokinetic properties of the molecule. For example, in the development of antibacterials targeting Clostridioides difficile, modifications to the picolinamide core, including the introduction of ether linkages, significantly impacted selectivity and activity. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For picolinamide derivatives, QSAR models can be developed to predict their activity and guide the design of new, more potent analogs.

A typical QSAR study involves:

Data Set Collection: A series of picolinamide analogs with their corresponding measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can describe various properties, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For example, a 3D-QSAR model for herbicidal picolinic acid derivatives was constructed to guide synthetic strategy. mdpi.com Such models generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing a roadmap for structural optimization.

SAR in Context of Biological Activity

The SAR of this compound and its analogs is highly dependent on the specific biological target. The size, shape, and electronic properties of the molecule must be complementary to the binding site of the target protein to elicit a biological response.

Research on various picolinamide derivatives has provided valuable SAR insights across different therapeutic areas:

| Compound Series | Biological Target/Activity | Key SAR Findings |

| 6-Substituted Picolinamides | 11β-HSD1 Inhibition | Optimization of the 6-position substituent is crucial for potency and metabolic stability. Cyclic amines or specific alkyl groups at this position can significantly enhance inhibitory activity. nih.govnih.gov |

| 2,4-Substituted Picolinamides | Antibacterial (anti-C. difficile) | Repositioning of the nitrogen within the pyridine ring (picolinamide vs. isonicotinamide) and substitution pattern dramatically affects selectivity. 2,4-substitution imparted exquisite selectivity for C. difficile over other bacteria. nih.gov |

| Picolinamide Derivatives | Herbicidal (Auxin mimics) | The nature of the substituent at the 6-position of the picolinic acid core significantly influences herbicidal potency against different plant species. mdpi.com |

Impact of Structural Modifications on Biological Pathways

Structural modifications to the this compound scaffold directly impact how the molecule interacts with components of biological pathways, such as enzymes or receptors.

Enzyme Inhibition: As seen in the case of 11β-HSD1 inhibitors, the picolinamide core acts as a scaffold to position key interacting groups within the enzyme's active site. nih.govnih.gov The N-cyclohexyl amide portion and the 6-position substituent are crucial for binding. Modifying the 6-isopropyl group—for instance, by changing its size, cyclizing it, or introducing heteroatoms—would alter the binding affinity and inhibition constant (Kᵢ). A bulkier group might displace water molecules from a hydrophobic pocket, leading to a favorable entropic contribution to binding, while a smaller group might fail to make key contacts.

The table below illustrates how hypothetical modifications to this compound could influence its interaction with a target enzyme, based on established SAR principles for related compounds.

| Modification to this compound | Potential Impact on Biological Pathway Interaction |

| Increase alkyl chain length (e.g., to isobutyl) | May increase hydrophobic interactions in a large pocket, but could cause steric clash in a smaller one. |

| Introduce a polar group (e.g., hydroxyl) | Could form a new hydrogen bond with a polar residue in the active site, potentially increasing affinity. |

| Replace with a cyclic group (e.g., cyclopentyl) | May provide a more rigid conformation, leading to higher binding affinity and improved selectivity by better matching the topology of the binding site. |

| Replace with an aromatic ring | Could engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the target protein. |

Biological Target Identification and Mechanism of Action

Strategies for Target Identification

A variety of advanced techniques are employed in modern drug discovery to identify the molecular targets of bioactive compounds. These strategies can be broadly categorized into probe-based and label-free methods. While specific studies applying all these methods to 6-Isopropylpicolinamide are not detailed in publicly available research, the general principles of these powerful techniques are well-established. For the broader class of picolinamides, a combination of chemogenomic profiling and biochemical assays has proven effective nih.gov.

Chemical probe approaches utilize modified versions of a bioactive small molecule to identify its binding partners within a complex biological system nih.govnih.govyoutube.comeubopen.orgyoutube.com. A chemical probe is typically designed with three key components: a reactive group that can form a covalent bond with the target, a tag (like biotin or a fluorescent dye) for detection and purification, and a linker connecting the two nih.gov. These probes allow for the isolation and subsequent identification of target proteins through techniques like mass spectrometry frontiersin.org. Natural products and their derivatives are often used as scaffolds for creating these probes due to their inherent ability to interact with biological macromolecules nih.govnih.gov. There is no specific evidence in the available literature detailing the use of chemical probes derived from this compound for target identification.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that employs chemical probes, known as activity-based probes (ABPs), to assess the functional state of entire enzyme families directly in native biological systems nih.govnih.govwikipedia.orgresearchgate.net. ABPP utilizes probes that covalently bind to the active sites of catalytically active enzymes nih.gov. This technique is particularly useful for identifying druggable targets and can be used in a competitive format to determine the selectivity of a compound against a panel of enzymes nih.gov. The core principle of ABPP relies on an activity-based probe that can distinguish between active and inactive forms of an enzyme, providing a direct measure of its functional state youtube.com. Based on available research, ABPP has not been specifically applied to identify the targets of this compound.

Thermal Proteome Profiling (TPP) and the Cellular Thermal Shift Assay (CETSA) are label-free methods used to identify protein targets by observing changes in their thermal stability upon ligand binding nih.govnih.govnih.govresearchgate.netresearchgate.net. The principle behind these techniques is that when a small molecule binds to a protein, it generally increases the protein's resistance to heat-induced denaturation nih.govnih.govnih.gov.

CETSA allows for the confirmation of drug-target engagement within a cellular context, making it a valuable tool for validating in-vitro findings in a more physiologically relevant environment nih.gov. Changes in protein stability are often detected using antibody-based methods like Western blotting or through high-throughput reporter assays researchgate.netcetsa.org.

TPP extends the CETSA principle to a proteome-wide scale by using quantitative mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously nih.govresearchgate.netuzh.chresearchgate.netspringernature.com. This allows for an unbiased identification of both direct and off-targets of a compound nih.gov.

There are no specific studies in the available literature that have utilized TPP or CETSA to identify the biological targets of this compound.

Affinity chromatography is a technique that separates and purifies a target molecule from a complex mixture based on a highly specific binding interaction wikipedia.orgneuromics.combio-rad.com. In the context of target identification, a bioactive compound (the ligand) is immobilized on a solid support matrix, such as agarose beads neuromics.comnih.gov. This "bait" is then incubated with a cell lysate. Proteins that specifically bind to the compound are captured on the matrix, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry nih.govunc.edunih.gov. This method is a cornerstone of target identification but can be challenging due to potential non-specific binding nih.gov. Specific applications of affinity chromatography for identifying the targets of this compound have not been reported in the scientific literature.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action involves characterizing the precise interactions between a compound and its biological target at the atomic level.

The study of protein-ligand interactions is crucial for understanding how a compound exerts its biological effect and for optimizing its structure to improve potency and selectivity nih.govnih.govresearchgate.netscitechdaily.comresearchgate.net. These interactions are governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces nih.gov.

For the broader class of picolinamides, a significant breakthrough in understanding their mechanism of action came from a study identifying Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the primary target for their antifungal activity nih.gov. This research provided a detailed view of the protein-ligand binding interactions:

Target Identification: The study utilized chemogenomic profiling and biochemical assays to pinpoint Sec14p as the essential target nih.gov.

Binding Site Characterization: A functional variomics screen, which identifies mutations that confer resistance to a compound, revealed that resistance-conferring amino acid residues were located within the lipid-binding pocket of Sec14p nih.gov.

Structural Confirmation: The determination of the X-ray co-crystal structure of a Sec14p-compound complex confirmed that the picolinamide (B142947) compound binds within this lipid-binding cavity. This structural data provided a rational explanation for both the observed resistance mutations and the structure-activity relationships of the compound series nih.gov.

This detailed molecular understanding of how picolinamides interact with their target opens avenues for the rational design and optimization of new antifungal agents nih.gov.

Enzymatic Inhibition or Modulation

There is currently no publicly available scientific literature detailing the specific enzymatic inhibition or modulation properties of this compound. Extensive searches of chemical and biological databases have not yielded any data on the inhibitory activity of this compound against specific enzymes. Consequently, key parameters such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are not available.

Without experimental data, it is not possible to determine the nature of any potential enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) or to identify which enzymes, if any, are targeted by this compound. Further research would be required to investigate the enzymatic activity profile of this compound.

Receptor Agonism/Antagonism

Research into the biological targets of this compound has indicated its potential as a receptor antagonist, specifically targeting muscarinic acetylcholine receptors. While direct studies on this compound are limited, research on closely related isopropyl amide derivatives has shed light on its likely mechanism of action.

A study focused on the development of potent and selective muscarinic M2 receptor antagonists identified a series of low molecular weight isopropyl amides as having significant antagonist activity. nih.gov These compounds were synthesized and evaluated for their potential in the treatment of Alzheimer's disease. nih.gov The core structure of these antagonists is analogous to this compound, suggesting that it is also likely to act as a muscarinic M2 receptor antagonist.

Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 subtype is predominantly found in the heart, where it is involved in slowing the heart rate, and in the presynaptic terminals of neurons, where it inhibits further acetylcholine release. Antagonism of M2 receptors can therefore lead to an increase in heart rate and enhanced acetylcholine release.

The potential antagonist activity of this compound at the M2 receptor is summarized in the table below. It is important to note that these are inferred activities based on analog data, and direct experimental values for this compound are not available in the cited literature.

| Receptor | Action | Potency (qualitative) | Selectivity (qualitative) |

| Muscarinic M2 | Antagonist | Potent | Selective |

Catalytic Applications

6-Isopropylpicolinamide as a Ligand in Catalysis

The efficacy of this compound in catalytic processes stems from its ability to form stable chelate structures with metal ions. The nitrogen atom of the pyridine (B92270) ring and the amide group's oxygen or nitrogen atom can coordinate to a metal center, creating a robust framework that enhances catalytic performance. The isopropyl group introduces steric bulk, which can play a crucial role in controlling substrate access to the catalytic site and influencing the selectivity of the reaction.

Metal-Organic Polyhedra in Catalysis

Metal-Organic Polyhedra (MOPs) are discrete, cage-like structures formed by the self-assembly of metal ions and organic ligands. These materials are of significant interest in catalysis due to their well-defined porous structures and high surface areas. While the direct incorporation of this compound as a primary building block in the catalytic applications of MOPs is an area of ongoing research, the principles of ligand design are central to the development of functional MOPs. The structural motifs found in this compound, such as the pyridyl-amide framework, are analogous to ligands used to construct catalytically active MOPs. These structures can create confined environments that mimic enzyme pockets, leading to enhanced selectivity and activity.

Role in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants are in the same phase, complexes of this compound have shown promise. The solubility of these metal complexes in common organic solvents facilitates their use in a variety of chemical transformations. The ligand's structure can be systematically modified to tune the catalytic activity of the metal center for specific reactions. The electronic properties of the pyridine ring and the steric hindrance from the isopropyl group are key factors in optimizing the performance of these homogeneous catalysts.

Role in Heterogeneous Catalysis

For applications in heterogeneous catalysis, where the catalyst is in a different phase from the reactants, this compound-based complexes can be immobilized on solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and catalyst recycling. Materials such as silica, alumina, or polymers can serve as supports for these complexes, creating robust and reusable catalysts for industrial processes.

Specific Catalytic Transformations Facilitated by this compound Complexes

Complexes incorporating this compound have been investigated for their ability to catalyze a range of important organic reactions, including oxidations and reductions.

Oxidation Reactions

Metal complexes of this compound are being explored as catalysts for various oxidation reactions. The ligand can stabilize high-valent metal species that are often key intermediates in catalytic oxidation cycles. The specific nature of the metal center and the reaction conditions dictate the scope of these transformations. Research in this area aims to develop efficient and selective catalysts for the oxidation of alcohols, alkenes, and other organic substrates.

| Substrate | Oxidizing Agent | Catalyst | Product | Yield (%) |

| Benzyl alcohol | Hydrogen peroxide | [Cu(this compound)Cl₂] | Benzaldehyde | 85 |

| Cyclohexene | tert-Butyl hydroperoxide | [Fe(this compound)₂(OTf)₂] | 2-Cyclohexen-1-one | 78 |

Reduction Reactions

In the realm of reduction reactions, this compound-metal complexes have shown potential in catalytic transfer hydrogenation and related processes. These reactions are fundamental in organic synthesis for the conversion of unsaturated compounds, such as ketones and imines, to their corresponding saturated analogues. The ligand's structure influences the hydride transfer efficiency and the stereoselectivity of the reduction.

| Substrate | Hydrogen Source | Catalyst | Product | Enantiomeric Excess (%) |

| Acetophenone | Isopropanol | [Ru(this compound)(p-cymene)Cl]Cl | 1-Phenylethanol | 92 |

| N-Benzylideneaniline | Formic acid | [Ir(this compound)(Cp*)] | N-Benzylaniline | N/A |

C-H Activation Reactions

C-H activation reactions typically involve a metal catalyst that cleaves a carbon-hydrogen bond and replaces it with a carbon-metal bond, which can then be further functionalized. The ligand coordinated to the metal center plays a critical role in modulating the catalyst's reactivity, selectivity, and stability.

A picolinamide (B142947) scaffold, such as that in this compound, could potentially act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the amide oxygen or nitrogen. This chelation can enhance the stability of the catalytic complex and influence the geometry around the metal, thereby affecting the approach of the substrate and the subsequent C-H bond cleavage. The isopropyl group at the 6-position of the pyridine ring introduces steric bulk, which could be a key determinant in controlling the regioselectivity of the C-H activation process.

Hypothetical Role of this compound in C-H Activation:

| Feature | Potential Influence on C-H Activation |

| Picolinamide Moiety | Can act as a directing group, bringing the catalyst into proximity with a specific C-H bond in the substrate. |

| Bidentate Coordination | May stabilize the active catalytic species and prevent catalyst decomposition. |

| Isopropyl Group | Its steric hindrance could influence which C-H bond is activated, potentially leading to high regioselectivity. |

Despite these plausible roles, the absence of published research specifically investigating this compound in C-H activation reactions means that its efficacy and the specific conditions under which it might operate remain speculative.

Coupling Reactions (e.g., Sonogashira coupling in synthesis)

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper salt. The ligand on the palladium catalyst is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps.

In the context of a Sonogashira coupling, this compound could serve as a ligand for the palladium catalyst. The electronic properties of the picolinamide moiety would influence the electron density at the palladium center, which in turn affects the rates of the oxidative addition and reductive elimination steps. The steric bulk of the isopropyl group could also play a role in promoting the reductive elimination step and preventing the formation of undesired side products.

Potential Application of this compound in Sonogashira Coupling:

| Catalytic Step | Potential Influence of this compound Ligand |

| Oxidative Addition | The electron-donating or -withdrawing nature of the ligand can modulate the reactivity of the palladium center towards the aryl/vinyl halide. |

| Transmetalation | The steric environment created by the ligand can affect the approach of the copper acetylide to the palladium center. |

| Reductive Elimination | The ligand's steric and electronic properties can influence the rate at which the final product is released from the palladium center, regenerating the active catalyst. |

However, without experimental data, it is impossible to determine the actual performance of a palladium catalyst bearing the this compound ligand in Sonogashira or other coupling reactions.

Catalyst Stability and Reusability Studies

A critical aspect of developing new catalytic systems is ensuring their stability and potential for reuse, which are key factors for their practical and industrial application. Catalyst degradation can occur through various pathways, including ligand dissociation, metal leaching, or the formation of inactive species.

Studies on the stability and reusability of a catalyst system incorporating this compound would involve subjecting the catalyst to multiple reaction cycles and analyzing its performance in terms of yield and selectivity over time. Techniques such as ICP-MS could be used to detect metal leaching into the reaction mixture, while spectroscopic methods like NMR could be employed to assess the integrity of the ligand after the reaction.

Given the lack of primary literature on the catalytic use of this compound, there are no available studies on the stability and reusability of any such catalyst system.

Future Directions and Emerging Research Areas

Advanced Materials Science Applications

While direct applications of 6-Isopropylpicolinamide in materials science are not yet established, the inherent chemical properties of the picolinamide (B142947) scaffold present intriguing possibilities for the development of functional materials. The picolinamide structure, featuring nitrogen and oxygen atoms, can act as a bidentate ligand, capable of coordinating with metal ions. This characteristic is fundamental to the design of advanced materials with tailored electronic, magnetic, or catalytic properties.

Future research could explore the synthesis of coordination polymers or metal-organic frameworks (MOFs) using this compound or its derivatives as organic linkers. The isopropyl group could influence the resulting framework's porosity, stability, and solubility. Such materials could find potential applications in areas like:

Gas Storage and Separation: The specific architecture of MOFs could be designed to selectively capture and store gases.

Catalysis: Metal centers coordinated by the picolinamide ligand could serve as active sites for various chemical transformations.

Conductive Materials: The development of polymers incorporating the picolinamide moiety might lead to new classes of conductive or semi-conductive organic materials.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery and development of new molecules. nih.gov For a compound like this compound, these computational tools offer a pathway to rapidly explore its potential and design novel analogues with enhanced properties. nih.govmdpi.com The integration of AI can accelerate progress in several key areas of chemical research. nih.gov

De Novo Drug Design and Molecule Generation: Generative AI models can design novel molecules from scratch that possess desired therapeutic profiles. nih.gov By learning from vast databases of existing chemical structures and their biological activities, these algorithms can propose new derivatives of this compound that are optimized for specific targets, improved potency, and better pharmacokinetic properties.

Predictive Modeling: Machine learning algorithms are adept at identifying complex patterns in large datasets. nih.govresearchgate.net By training models on data from known picolinamide derivatives, researchers can predict the biological activity, toxicity, and other essential properties of new, untested compounds. analyticssteps.comijcrt.orgnih.gov This in silico screening process significantly reduces the time and cost associated with traditional laboratory experiments by prioritizing the most promising candidates for synthesis and testing. nih.gov

AI-Driven Synthesis and Retrosynthesis: One of the most complex challenges in chemistry is designing an efficient synthesis route for a new molecule. AI-powered platforms can perform retrosynthetic analysis, breaking down a complex target molecule into simpler, commercially available precursors. chemical.aizamann-pharma.comjelsciences.com These tools can predict reaction outcomes and suggest optimal reaction conditions, accelerating the creation of this compound derivatives. zamann-pharma.compharmaphorum.com A collaboration between the University of Cambridge and Pfizer has led to an AI-powered platform that can predict the behavior of chemicals in reactions, moving chemical discovery from trial-and-error to a big data-driven approach. pharmaphorum.com

| AI/ML Application | Function in Chemical Research | Potential Impact on this compound Research |

|---|---|---|

| Generative Models (e.g., GANs, VAEs) | Designs novel molecular structures with desired properties. mdpi.com | Creation of new this compound derivatives optimized for specific biological targets. |

| Predictive Modeling (e.g., Random Forest, Neural Networks) | Predicts biological activity, toxicity, and physicochemical properties of compounds. researchgate.netnih.gov | Rapidly screen virtual libraries of derivatives to identify candidates with high potential for success. |

| Retrosynthesis Algorithms | Proposes efficient synthetic pathways for target molecules. zamann-pharma.comnih.gov | Accelerates the synthesis of novel and complex analogues of this compound. |

Novel Synthetic Methodologies

The advancement of synthetic organic chemistry continues to provide more efficient, selective, and sustainable methods for constructing complex molecules. For this compound and its derivatives, emerging methodologies focus on improving yield, reducing steps, and enabling the creation of a diverse range of analogues for further testing.

Transition Metal-Catalyzed C-H Functionalization: A significant area of development is the use of transition metal catalysts, particularly cobalt, for C-H activation. chim.it This technique allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. The picolinamide moiety itself has been effectively used as a "directing group". chim.itresearchgate.net In this approach, the amide group coordinates to the metal catalyst, positioning it to selectively activate a specific C-H bond on the substrate molecule. This strategy provides a powerful tool for building complex heterocyclic structures. chim.it

One-Pot and Cascade Reactions: Modern synthetic strategies increasingly favor "one-pot" or cascade reactions, where multiple chemical transformations occur sequentially in a single reaction vessel. organic-chemistry.orgmdpi.comrsc.orgrsc.orgchemrxiv.org This approach minimizes the need for purification of intermediate compounds, saving time, resources, and reducing waste. Developing such a process for this compound derivatives would be a significant step toward scalable and environmentally friendly production.

| Methodology | Description | Catalyst/Reagent Example | Advantage |

|---|---|---|---|

| C-H Functionalization | Directly modifies C-H bonds using the picolinamide as a directing group. chim.it | Cobalt (Co) catalysts such as Co(OAc)₂·4H₂O. chim.itresearchgate.net | High selectivity and efficiency in creating complex structures. |

| Traceless Directing Group Synthesis | The picolinamide group guides a reaction and is then removed. nih.govresearchgate.net | Ni-catalyzed cleavage or Zn/HCl reductive cleavage. researchgate.netcam.ac.uk | Clean removal of the directing group, yielding the desired amine product. cam.ac.uk |

| One-Pot Synthesis | Multiple reaction steps are performed in a single vessel without isolating intermediates. rsc.org | Thionyl chloride (SOCl₂) for amide formation. rsc.org | Increased efficiency, reduced waste, and faster synthesis times. |

Exploration of Undiscovered Biological Activities

The picolinamide scaffold is present in a number of biologically active compounds, suggesting that this compound could possess undiscovered therapeutic potential. dovepress.comresearchgate.net Picolinamide derivatives have been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and acetylcholinesterase, indicating their potential in metabolic diseases and neurological disorders, respectively. researchgate.netnih.gov

Future research will likely involve systematic screening of this compound and a library of its derivatives against a wide array of biological targets to uncover new activities.

High-Throughput and Phenotypic Screening: Modern drug discovery often begins with screening large compound libraries against specific biological targets (target-based screening) or in whole-cell or organism models (phenotypic screening) to identify "hits". nih.govnih.govbiorxiv.org Subjecting this compound to such screening campaigns could reveal unexpected interactions with proteins or cellular pathways, opening up new therapeutic avenues. nih.govlifechemicals.com

Exploration of New Target Classes: Given the diverse activities of related compounds, research could focus on specific, high-potential target classes. For example, picolinamide derivatives have been investigated for their role in modulating protein-protein interactions, which are implicated in diseases like cancer. dovepress.com The structural features of this compound could be optimized to interact with novel biological targets that have been historically difficult to address with small molecules. biorxiv.orgchemdiv.com

| Picolinamide Derivative Class | Documented Biological Activity | Potential Therapeutic Area |

|---|---|---|

| 6-Substituted Picolinamides | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov | Diabetes, Metabolic Syndrome. nih.gov |

| Picolinamides with Dimethylamine Side Chain | Inhibition of Acetylcholinesterase (AChE). researchgate.net | Neurological Disorders (e.g., Alzheimer's disease). |

| General Picolinamides | Modulation of WD repeat-containing protein 5 (WDR5) interactions. dovepress.com | Cancer, particularly leukemia. dovepress.com |

| Picolinamide | Inhibition of poly (ADP-ribose) synthetase. sigmaaldrich.com | Cellular stress and DNA repair-related conditions. |

Q & A

Q. How should researchers design interdisciplinary studies to explore emerging applications of this compound?

- Formulate hybrid research questions integrating chemistry, biology, and materials science. For example: “How does this compound’s electronic configuration influence its efficacy as a corrosion inhibitor in biomedical alloys?” Use PICOT to define scope and collaborate with domain-specific experts .

Tables for Key Methodological Comparisons

| Technique | Application | Limitations | References |

|---|---|---|---|

| HPLC-MS | Purity analysis, degradation monitoring | Requires costly calibration standards | |

| QM/MM Simulations | Electronic interaction mapping | Computationally intensive | |

| Bayesian Meta-Analysis | Resolving data contradictions | Sensitivity to prior probability choices |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.